![molecular formula C21H23N3O2 B5514135 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide](/img/structure/B5514135.png)
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide is a compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, which facilitates the formation of the desired product . The reaction conditions include maintaining the reaction mixture at room temperature and stirring it for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be streamlined using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the benzamide group is oxidized to form new products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer double bonds or oxygen atoms.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing various heterocyclic and bioactive compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound has been shown to interact with certain amino acids in enzymes, resulting in inhibition or activation of the enzyme’s function . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide can be compared with other similar compounds, such as:
4-aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.
Benzoylisothiocyanate: Another precursor used in the synthesis, which contributes to the formation of the benzamide group.
Thiourea derivatives: Compounds with similar structural features and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-13-11-14(2)18(15(3)12-13)20(25)22-19-16(4)23(5)24(21(19)26)17-9-7-6-8-10-17/h6-12H,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLAHBJYLTXLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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